molecular formula C5H10OS B092021 2-Mercapto-3-pentanone CAS No. 17042-24-9

2-Mercapto-3-pentanone

Cat. No. B092021
CAS RN: 17042-24-9
M. Wt: 118.2 g/mol
InChI Key: TWOGJUHCCNLYPC-UHFFFAOYSA-N
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Description

2-Mercapto-3-pentanone (2M3P) is a potent odorant identified in heated meat, contributing to its aroma profile. It is one of several sulfur-containing compounds that play a significant role in the flavor characteristics of various foods. The compound has been quantified in meat samples, indicating its relevance in food chemistry and sensory science .

Synthesis Analysis

The synthesis of related mercapto compounds has been explored in various studies. For instance, the synthesis of 3-mercapto-2-methylpentan-1-ol involved a complex thermally processed flavor and was isolated from raw onions. The chemical structure was confirmed by MS and NMR measurements . Similarly, enantioselective syntheses of 3-mercapto-2-methylpentanols were achieved using a highly diastereoselective aldol reaction with a chiral auxiliary, leading to the production of enantiopure compounds . Although these studies do not directly describe the synthesis of 2M3P, they provide insight into the methodologies that could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of related mercapto compounds has been characterized using various spectroscopic techniques. For example, the structure of 3-mercapto-2-methylpentan-1-ol was identified by MS and (1)H NMR . In another study, the structure of a thiol precursor of 4-mercapto-4-methyl-2-pentanone was confirmed by nuclear magnetic resonance spectroscopy . These techniques are essential for confirming the molecular structure of mercapto compounds, including 2M3P.

Chemical Reactions Analysis

The formation of mercapto compounds can occur through various pathways. In the case of 3-mercapto-2-methylpentan-1-ol, a formation pathway involving 3-mercapto-2-methylpentanal as an intermediate was proposed . Additionally, the conversion of a thiol precursor into 4-mercapto-4-methyl-2-pentanone using microbial cell extracts has been demonstrated, indicating the role of enzymatic reactions in the formation of these compounds . These studies suggest that similar biochemical or chemical reactions could be involved in the formation of 2M3P.

Physical and Chemical Properties Analysis

The physical and chemical properties of mercapto compounds are crucial for their sensory impact. The odor thresholds of 3-mercapto-2-methylpentanols in air and water were determined to understand their sensory properties . The quantification of 2M3P in heated meat was performed using a stable isotope dilution assay, which involved extraction, derivatization, and gas chromatography-mass spectrometry analysis . These methods are vital for understanding the impact of 2M3P on the aroma of foods.

Scientific Research Applications

  • Role in Flavor and Aroma Compound Formation : 2-Mercapto-3-pentanone has been identified as a key compound in the formation of aroma compounds through the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the heating of foods (Cerny & Guntz-Dubini, 2008). Similarly, its influence on the aroma of Japanese green tea and its variation with the roasting process and crop season has been studied (Kumazawa, Kubota, & Masuda, 2005).

  • Oxidative Stability in Food Flavors : A study by Hofmann, Schieberle, & Grosch (1996) investigated the oxidative stability of various odor-active thiols, including 2-Mercapto-3-pentanone, in food flavors. This research provides insights into how these compounds behave and change over time, especially in response to different storage conditions (Hofmann, Schieberle, & Grosch, 1996).

  • Impact on Wine Aroma : The compound's influence on wine aroma, particularly its release from precursors during alcoholic fermentation and its variation with grape variety, has been a subject of study. This research helps in understanding how different amino acid profiles in grape varieties affect the release of polyfunctional mercaptans like 2-Mercapto-3-pentanone in wines (Alegre, Culleré, Ferreira, & Hernández-Orte, 2017).

  • Quantification in Heated Meat : Research has also been conducted to develop methods for quantifying 2-Mercapto-3-pentanone in heated meat, which is crucial for understanding its contribution to meat flavor (Kerscher & Grosch, 1998).

  • Maillard Reaction Studies : Studies have explored the role of 2-Mercapto-3-pentanone in the Maillard reaction, a key process in the development of flavors during food processing. This includes its formation from ribose and cysteine (Cerny & Davidek, 2003).

  • Sensory Analysis in Food : The sensory significance of 2-Mercapto-3-pentanone and related compounds has been evaluated in various foods, contributing to our understanding of how these compounds influence flavor and aroma profiles (Hofmann & Schieberle, 1995).

Safety And Hazards

When handling 2-Mercapto-3-pentanone, it’s important to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition . It’s also recommended to use only non-sparking tools and to ensure adequate ventilation . Contact with skin and eyes should be avoided .

properties

IUPAC Name

2-sulfanylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOGJUHCCNLYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314479
Record name 2-Mercapto-3-pentanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

157.00 to 159.00 °C. @ 760.00 mm Hg
Record name 2-Mercapto-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Mercapto-3-pentanone

CAS RN

17042-24-9
Record name 2-Mercapto-3-pentanone
Source CAS Common Chemistry
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Record name 2-Mercapto-3-pentanone
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Record name 2-Mercapto-3-pentanone
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Record name 2-Mercapto-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
R Kerscher, W Grosch - Journal of Agricultural and Food …, 1998 - ACS Publications
A stable isotope dilution assay was developed for quantification of the potent odorants 2-methyl-3-furanthiol (MFT), 2-furfurylthiol (FFT), 2-mercapto-3-pentanone (2M3P), and 3-…
Number of citations: 107 pubs.acs.org
H Tamura, A Fujita, M Steinhaus… - Journal of agricultural …, 2011 - ACS Publications
… The residue (10 g) was distilled (bp ∼30 C/3 kPa) to yield crude 2-mercapto-3-pentanone (0.5 … ∼30 C/2.6 kPa) into a colorless oil of 2-mercapto-3-pentanone (50 mg; yield, 0.3%; purity, …
Number of citations: 34 pubs.acs.org
C Cerny, T Davidek - Journal of Agricultural and Food Chemistry, 2004 - ACS Publications
… -2-one, whereas the isomer 2-mercapto-3-pentanone was not detected. The new key … This pathway is also concordant with the absence of the isomer 2-mercapto-3-pentanone ( …
Number of citations: 23 pubs.acs.org
C Cerny, T Davidek - Journal of Agricultural and Food Chemistry, 2003 - ACS Publications
… Whereas 2-mercapto-3-pentanone was found unlabeled and hence originated from 4-hydroxy-5-methyl-3(2H)-furanone, its isomer 3-mercapto-2-pentanone was formed from both 4-…
Number of citations: 157 pubs.acs.org
T Hofmann, P Schieberle - Journal of Agricultural and Food …, 1995 - ACS Publications
Application of the aroma extract dilution analysis on a solvent extract isolated from a thermally treated solution (145 C; 20 min) of cysteine/ribose ledto theidentification of 2-furfurylthiol, 3…
Number of citations: 256 pubs.acs.org
C Winkel, PB Van Seeventer… - Advances in Flavours …, 2002 - books.google.com
Process flavourings, which are generally prepared by thermal treatment of an aqueous solution of reducing sugars and amino acids, show considerable flavour instability in aqueous …
Number of citations: 6 www.google.com
Y Miyazawa, Y Masuda, Y Ohmori… - Flavour and …, 2019 - Wiley Online Library
Some sulfur‐containing compounds are known as useful flavours, but they have the drawback of instability in flavour composition. Therefore, we decided to develop stable sulfur‐…
Number of citations: 4 onlinelibrary.wiley.com
L Mateo-Vivaracho, J Zapata, J Cacho… - Journal of Agricultural …, 2010 - ACS Publications
A previously developed analytical method has been improved, validated and adapted for the analysis of 2-furfurylthiol (FFT), 4-methyl-4-mercapto-2-pentanone (MP), 3-mercaptohexyl …
Number of citations: 113 pubs.acs.org
DS Mottram, MS Madruga… - Journal of agricultural and …, 1995 - ACS Publications
… 2- mercapto-3-pentanone (3). Symmetrical disulfides 8 and 9 and the unsymmetrical … for compounds formed from the oxidation of 2-mercapto-3-pentanone, while compounds with an …
Number of citations: 62 pubs.acs.org
H Tamura, A Fujita, M Steinhaus… - Journal of agricultural …, 2010 - ACS Publications
… The identical odor quality suggested that 15 might be a homologue of 3-mercapto-2-pentanone or 2-mercapto-3-pentanone, respectively. Because the retention indices and the …
Number of citations: 49 pubs.acs.org

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